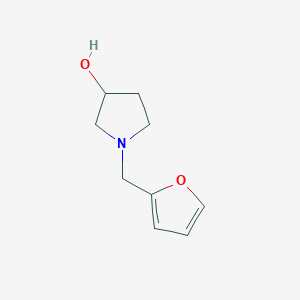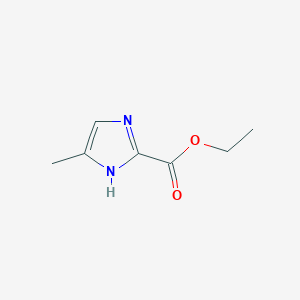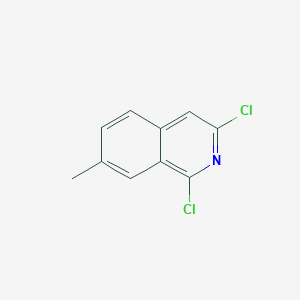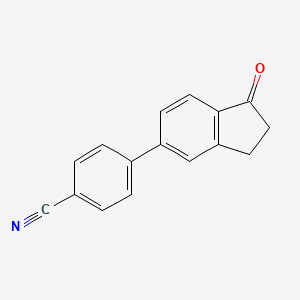![molecular formula C14H15ClN2O4 B1370594 3-[(cloroacetil)amino]-5-metoxi-1H-indol-2-carboxilato de etilo CAS No. 1134334-63-6](/img/structure/B1370594.png)
3-[(cloroacetil)amino]-5-metoxi-1H-indol-2-carboxilato de etilo
Descripción general
Descripción
Ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals
Aplicaciones Científicas De Investigación
Ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex indole derivatives.
Biological Studies: It is used in studies investigating the biological activity of indole derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate is a complex organic compound that interacts with a variety of targets. The primary targets of this compound are enzymes, particularly those involved in the metabolism of other substances . The compound’s interaction with these enzymes can inhibit their activity, leading to changes in the metabolic processes they control .
Mode of Action
The mode of action of Ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate involves a nucleophilic attack on the carbon atom by the nitrogen atom in the compound . This is followed by the reformation of the carbon-oxygen double bond and the expulsion of a chloride ion . This reaction mechanism is typical of acyl chlorides and amines .
Biochemical Pathways
Ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate affects several biochemical pathways. The compound is a derivative of indole, a heterocyclic compound that plays a significant role in cell biology . Indole derivatives are known to affect various biological pathways, including those involved in the metabolism of tryptophan . The compound’s interaction with these pathways can lead to downstream effects on cellular processes.
Pharmacokinetics
As an indole derivative, it is likely to share some pharmacokinetic properties with other compounds in this class . These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
The result of the action of Ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate at the molecular and cellular level is the inhibition of certain enzymes . This can lead to changes in the metabolic processes these enzymes control, potentially affecting the function of cells and tissues. Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Action Environment
The action, efficacy, and stability of Ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate can be influenced by various environmental factors. For example, changes in pH can affect the compound’s reactivity . Additionally, the presence of other substances, such as other metabolites or drugs, can also influence the compound’s action .
Análisis Bioquímico
Biochemical Properties
Ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme trypsin, where the compound acts as an inhibitor. This interaction is crucial as it can modulate the activity of trypsin, affecting protein digestion and other related processes. Additionally, ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate binds to certain proteins, altering their conformation and function, which can lead to changes in cellular activities .
Cellular Effects
Ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. This inhibition can lead to reduced cell growth and altered gene expression patterns. Furthermore, ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate affects cellular metabolism by interfering with glycolytic enzymes, thereby impacting energy production .
Molecular Mechanism
The molecular mechanism of ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate involves several key interactions at the molecular level. The compound binds to the active site of trypsin, forming a stable complex that inhibits the enzyme’s activity. This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions. Additionally, ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate can inhibit other enzymes by similar mechanisms, leading to changes in cellular processes. The compound also affects gene expression by modulating transcription factors, resulting in altered protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are crucial for understanding the compound’s potential therapeutic applications .
Dosage Effects in Animal Models
The effects of ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates enzyme activity and cellular processes. At higher doses, ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate can cause adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism also influences its pharmacokinetics and bioavailability, which are critical for its therapeutic potential .
Transport and Distribution
Within cells and tissues, ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate is transported and distributed through specific transporters and binding proteins. The compound is known to interact with organic anion transporters, facilitating its uptake into cells. Once inside the cells, ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate is crucial for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules. Targeting signals and post-translational modifications play a role in directing ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate to specific subcellular compartments. This localization is essential for its ability to modulate enzyme activity, gene expression, and other cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxyindole-2-carboxylic acid.
Formation of the Ester: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form ethyl 5-methoxyindole-2-carboxylate.
Chloroacetylation: The ester is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the chloroacetyl group.
Amination: Finally, the chloroacetylated product is treated with ammonia or an amine to form the desired ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted amides or thioethers.
Oxidation Products: Oxidized indole derivatives.
Hydrolysis Products: 5-methoxyindole-2-carboxylic acid and the corresponding amine.
Comparación Con Compuestos Similares
Ethyl 3-[(acetyl)amino]-5-methoxy-1H-indole-2-carboxylate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Ethyl 3-[(bromoacetyl)amino]-5-methoxy-1H-indole-2-carboxylate: Similar structure but with a bromine atom, potentially leading to different reactivity and biological properties.
Ethyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate: Lacks the methoxy group, which can influence its electronic properties and interactions.
Uniqueness: Ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate is unique due to the presence of both the chloroacetyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
IUPAC Name |
ethyl 3-[(2-chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4/c1-3-21-14(19)13-12(17-11(18)7-15)9-6-8(20-2)4-5-10(9)16-13/h4-6,16H,3,7H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEXPWNOAWOOOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,5-Difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370513.png)

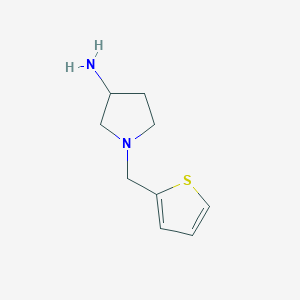
![1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1370519.png)
![1-[(4-Bromothiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1370520.png)
![1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B1370522.png)
![1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1370523.png)
![1-[(4-Bromothiophen-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1370524.png)
![1-[(4-Bromothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1370525.png)
